molecular formula C17H18O2 B1360498 3'-Methoxy-3-(2-methylphenyl)propiophenone CAS No. 898789-16-7

3'-Methoxy-3-(2-methylphenyl)propiophenone

Cat. No.: B1360498
CAS No.: 898789-16-7
M. Wt: 254.32 g/mol
InChI Key: XSOUEMLAOJPLBX-UHFFFAOYSA-N
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Description

3’-Methoxy-3-(2-methylphenyl)propiophenone is an organic compound belonging to the ketone class. It is characterized by the presence of a methoxy group and a methylphenyl group attached to a propiophenone backbone. This compound is typically a yellow to yellow-brown liquid with a boiling point of approximately 259°C .

Scientific Research Applications

3’-Methoxy-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous. It is combustible, causes skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-3-(2-methylphenyl)propiophenone can be achieved through several methods. One common approach involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile, followed by the reaction with 3-methoxybenzaldehyde. The resulting 1-(3-methoxyphenyl)-1-propanol is then oxidized using sodium dichromate in sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate in sulfuric acid.

    Reduction: Sodium borohydride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include secondary alcohols, carboxylic acids, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 3’-Methoxy-3-(2-methylphenyl)propiophenone involves its interaction with molecular targets through its functional groups. The methoxy and methylphenyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methoxy-3-(2-methylphenyl)propiophenone is unique due to the presence of both methoxy and methylphenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-6-3-4-7-14(13)10-11-17(18)15-8-5-9-16(12-15)19-2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOUEMLAOJPLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644006
Record name 1-(3-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-16-7
Record name 1-Propanone, 1-(3-methoxyphenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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